molecular formula C15H20O3 B053532 Rupestonic acid CAS No. 115473-63-7

Rupestonic acid

Cat. No.: B053532
CAS No.: 115473-63-7
M. Wt: 248.32 g/mol
InChI Key: ZFHSKBJBODQVBX-UWJYBYFXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid involves several steps, including the formation of the azulenone core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as plants belonging to the Compositae family. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product, often involving specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing complex organic molecules.

    Biology: Studied for its role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Azulene derivatives: Compounds with similar azulenone cores but different functional groups.

    Sesquiterpenes: Other sesquiterpene compounds with varying biological activities.

Biological Activity

Rupestonic acid, a bioactive compound derived from the traditional medicinal herb Artemisia rupestris L., has garnered attention for its diverse biological activities. This article synthesizes recent research findings regarding the biological activity of this compound, particularly focusing on its antiviral, anti-tumor, and anti-inflammatory properties.

Overview of this compound

This compound is classified as a monoterpene and has been isolated from Artemisia rupestris, a plant known for its traditional uses in treating various ailments. The compound exhibits a range of biological activities including antiviral effects, anti-tumor properties, and potential applications in immunology.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound and its derivatives, particularly against the Hepatitis B virus (HBV) and influenza viruses.

Key Findings:

  • Inhibition of HBV : A derivative of this compound, YZH-106, was shown to inhibit the secretion of Hepatitis B surface antigen (HBsAg) and viral replication. It promotes lysosomal degradation of viral proteins by binding to the PreS2 domain of HBsAg, blocking their entry into the endoplasmic reticulum (ER) and facilitating their degradation in the cytoplasm .
  • Influenza Virus : this compound has demonstrated activity against various strains of influenza, including drug-resistant variants. A study synthesized 23 new derivatives that were screened for their antiviral efficacy against influenza viruses A (H3N2, H1N1) and B .

Anti-Tumor Activity

This compound has also been investigated for its anti-tumor properties, particularly in breast cancer models.

Case Study:

  • In vitro studies using the MDA-MB-231 cell line (a model for triple-negative breast cancer) reported an inhibition rate of 86.5% at a concentration of 20 μM. This suggests that this compound may induce apoptosis in cancer cells through mechanisms that involve regulating specific gene expressions associated with tumor progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Mechanisms :
    • Direct binding to viral proteins.
    • Induction of lysosomal degradation pathways.
  • Anti-Tumor Mechanisms :
    • Induction of apoptosis through modulation of apoptotic pathways.
    • Interaction with cellular signaling pathways that regulate cell proliferation and survival.

Data Table: Biological Activities of this compound

Activity Type Target Pathogen/Cancer Mechanism Efficacy/Findings
AntiviralHepatitis B VirusInhibition of HBsAg secretion; lysosomal degradationYZH-106 reduced HBsAg and HBV DNA levels in a dose-dependent manner
AntiviralInfluenza VirusDirect viral inhibitionActive against H3N2 and H1N1 strains; derivatives synthesized for enhanced activity
Anti-TumorMDA-MB-231 (Breast Cancer)Induction of apoptosis86.5% inhibition at 20 μM concentration

Properties

IUPAC Name

2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHSKBJBODQVBX-UWJYBYFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](CC2=C(C(=O)C[C@@H]12)C)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151111
Record name Rupestonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115473-63-7
Record name Rupestonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115473637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rupestonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.